Titanium(II) oxide

Catalog No.
S585394
CAS No.
12137-20-1
M.F
TiO
OTi
M. Wt
63.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium(II) oxide

CAS Number

12137-20-1

Product Name

Titanium(II) oxide

IUPAC Name

oxotitanium

Molecular Formula

TiO
OTi

Molecular Weight

63.87 g/mol

InChI

InChI=1S/O.Ti

InChI Key

OGIDPMRJRNCKJF-UHFFFAOYSA-N

SMILES

O=[Ti]

Canonical SMILES

O=[Ti]

Catalysis:

  • Selective oxidation and ammoxidation: When combined with vanadium oxide, TiO can form a catalyst for selective oxidation and ammoxidation reactions. These reactions are crucial for producing various industrial chemicals, such as acrylonitrile, a key component in acrylic fibers. [Source: A Review: Synthesis and Applications of Titanium Sub-Oxides - National Institutes of Health (.gov) ]

Energy Storage:

  • Lithium-ion batteries: Research suggests that TiO nanoparticles can be used as an anode material in lithium-ion batteries. These batteries power various electronic devices, and TiO offers potential advantages like improved cycling stability and capacity compared to traditional graphite anodes. [Source: Recent Advances in TiO-Based Anodes for Li-Ion Batteries - National Institutes of Health (.gov) ]

Environmental Science:

  • Electrochemical water treatment: Studies have shown that TiO electrodes can be effective in removing organic pollutants and other contaminants from water. This research is ongoing, with scientists investigating ways to optimize the process for practical applications. [Source: A Review: Synthesis and Applications of Titanium Sub-Oxides - National Institutes of Health (.gov) ]

Titanium(II) oxide, with the chemical formula TiO, is an inorganic compound composed of titanium and oxygen. This compound exists in a non-stoichiometric form, typically represented as TiO_x, where x ranges from 0.7 to 1.3 due to vacancies in the rock salt structure. In its pure form, Titanium(II) oxide has approximately 15% vacancies for both titanium and oxygen sites, facilitating metal-metal bonding between adjacent titanium centers. The compound can be synthesized by heating titanium dioxide and titanium metal at high temperatures (around 1500 °C) .

Titanium(II) oxide exhibits unique properties, including a defect rock salt structure that can transition into different phases under specific conditions, such as monoclinic forms that show lower resistivity when vacancies are ordered .

Overall Significance

Titanium(II) oxide is a unique material with interesting structural and electrical properties. Research on TiO is ongoing to explore its potential applications in various fields, including:

  • High-temperature ceramics: Due to its high melting point and potentially interesting electrical properties, TiO could be useful in developing high-temperature ceramic materials.
  • Materials science: The unique vacancy structure of TiO makes it a potential candidate for studies in defect engineering and understanding material properties [].

  • Formation of Titanium(III) ions: In acidic solutions, Titanium(II) oxide decomposes to yield hydrogen gas and Titanium(III) ions:
    2Ti2++2H+2Ti3++H22\text{Ti}^{2+}+2\text{H}^+\rightarrow 2\text{Ti}^{3+}+\text{H}_2
  • Oxidation: When exposed to oxygen at elevated temperatures, Titanium(II) oxide can oxidize to form Titanium(IV) oxide:
    4TiO+O24TiO24\text{TiO}+\text{O}_2\rightarrow 4\text{TiO}_2
  • Reactivity with acids: Titanium(II) oxide reacts with strong acids, functioning as a basic anhydride .

Titanium(II) oxide can be synthesized through several methods:

  • High-temperature reduction: Reacting titanium dioxide with titanium metal at temperatures around 1500 °C.
  • Chemical vapor deposition: Utilizing titanium precursors in vapor form that decompose on a substrate.
  • Solid-state reactions: Combining titanium and titanium dioxide powders and heating them under controlled conditions .

Interaction studies involving Titanium(II) oxide focus on its reactivity with various agents:

  • Redox reactions: It can participate in redox reactions due to its ability to exist in multiple oxidation states.
  • Gas-phase interactions: Research has shown that Titanium(II) oxide interacts with gases like oxygen and nitrogen, leading to the formation of different titanium oxides under varying conditions

    Titanium(II) oxide shares similarities with other titanium oxides but has distinct characteristics:

    CompoundChemical FormulaUnique Features
    Titanium(Iv) oxideTiO₂Commonly used as a pigment and photocatalyst; stable under ambient conditions.
    Titanium(III) oxideTi₂O₃Intermediate oxidation state; used in ceramics and electronics.
    Titanium(Nitride)TiNKnown for its hardness and used in coatings; exhibits metallic properties.

    Titanium(II) oxide is unique because of its non-stoichiometric nature and the ability to form various phases depending on temperature and composition. Its distinct electronic properties make it an interesting subject for further research compared to its more stable counterparts like Titanium(IV) oxide .

Solid-State Reactions and Thermal Reduction Processes

Solid-state synthesis represents the most traditional approach for preparing bulk TiO. This method typically involves high-temperature reactions between titanium metal and titanium dioxide or thermal reduction of higher titanium oxides.

The canonical solid-state reaction for preparing TiO follows the equation:

Ti (s) + TiO₂(s) → 2 TiO(s)

This reaction requires heating stoichiometric mixtures of titanium metal powder and titanium dioxide at temperatures ranging from 1500°C to 1600°C. The process is commonly conducted in molybdenum crucibles to withstand the extreme temperatures involved.

An alternative approach involves the hydrogen reduction of TiO₂ under high-pressure conditions:

TiO₂(s) + H₂(g) → TiO(s) + H₂O(g)

This reaction requires hydrogen pressures of approximately 130 atmospheres and temperatures around 2000°C.

One of the most significant challenges in TiO synthesis is controlling stoichiometry. Unlike many other metal oxides, TiO exhibits an extraordinarily wide range of compositions, from TiO₀.₇ to TiO₁.₂₅. This compositional flexibility arises from the material's defect structure, wherein approximately 15% of both titanium and oxygen lattice sites remain vacant in stoichiometric TiO.

Table 1: Structural Parameters of TiO as a Function of Composition

CompositionLattice Parameter (pm)Ti Site Vacancies (%)O Site Vacancies (%)
TiO₀.₇~418~0~33
TiO₁.₀417~15~15
TiO₁.₂₅~416~25~0

The thermal history significantly influences the arrangement of these vacancies. Above 990°C, vacancies distribute randomly throughout the crystal lattice. However, slow cooling or annealing below 950°C induces vacancy ordering, resulting in a monoclinic superstructure with enhanced electrical properties.

Upon heating in air, TiO undergoes oxidation to form higher titanium oxides in a temperature-dependent sequence:

  • TiO → Ti₂O₃ (at ~200°C)
  • TiO → Ti₃O₅ (at ~250-350°C)
  • TiO → TiO₂ (above 350°C)

Thin Film Deposition Techniques (Molecular Beam Epitaxy, Sputtering)

Thin film technologies have enabled the preparation of high-quality, single-crystalline TiO films with controlled stoichiometry, offering platforms for fundamental studies and potential device applications.

Molecular Beam Epitaxy (MBE)

Molecular beam epitaxy represents the gold standard for producing high-purity, epitaxial TiO films with precise thickness and composition control. MBE involves the deposition of elemental titanium in a carefully controlled oxygen environment under ultra-high vacuum conditions (10⁻⁸-10⁻¹² Torr).

Researchers have successfully grown single-crystalline epitaxial TiO(001) films on MgO(001) substrates using MBE. The critical parameter in this process is oxygen pressure control—the chamber is maintained at approximately 5.0 × 10⁻⁹ torr during film growth, with precision control within ±1.0 × 10⁻¹⁰ torr. This precise control prevents the oxidation of Ti²⁺ to Ti³⁺ or Ti⁴⁺, which would result in higher oxide phases.

The MBE growth process typically follows a "three-step procedure" with substrate temperatures around 450°C and titanium flux rates of approximately 1.5 × 10¹² atoms cm⁻² s⁻¹. Under these conditions, reflection high-energy electron diffraction (RHEED) reveals layer-by-layer growth of atomically smooth, single-domain films, with intensity oscillations persisting throughout the entire growth process.

Table 2: Optimal MBE Growth Parameters for High-Quality TiO Films

ParameterValueFunction
Base pressure<1.0 × 10⁻¹¹ torrMinimize contamination
Growth pressure (O₂)~5.0 × 10⁻⁹ torrControl oxide stoichiometry
Substrate temperature450°CPromote epitaxial growth
Ti flux rate~1.5 × 10¹² atoms cm⁻² s⁻¹Control growth rate
SubstrateMgO(001)Lattice-matched, non-polar interface

The choice of substrate significantly impacts film quality. Using MgO(001) substrates provides both lattice matching and a non-polar surface, avoiding the "polar catastrophe" problem that occurs with other substrate orientations such as α-Al₂O₃(0001).

Magnetron Sputtering

Magnetron sputtering offers a more scalable alternative to MBE for TiO thin film deposition. This technique involves sputtering titanium targets in a controlled oxygen and argon atmosphere.

When titanium is sputtered in constant flows of oxygen and argon at constant magnetron power, equilibrium partial pressures of oxygen and titanium vapors establish in the deposition chamber. The ratio of oxygen flow to gas discharge power critically determines the stoichiometry of the resulting titanium oxide film.

Through thermodynamic modeling based on minimizing the Gibbs free energy, researchers have identified specific conditions that favor the formation of nanocrystalline TiO over higher oxides like TiO₂. This approach can produce titanium monoxide films at relatively low temperatures, making it compatible with a wider range of substrates.

Hydrothermal and Solvothermal Approaches for Nanostructured TiO

Hydrothermal and solvothermal methods have emerged as versatile techniques for synthesizing nanostructured titanium oxides with controlled morphologies and unique properties.

Hydrothermal Synthesis of TiO Nanoplatelets

Researchers have demonstrated the successful hydrothermal synthesis of titanium monoxide films with densely-packed nanoplatelet morphologies. This approach involves the hydrothermal treatment of titanium metal surfaces in selenious acid solution maintained at slightly alkaline pH.

X-ray diffraction analysis confirmed the formation of titanium monoxide, specifically TiO₀.₈₄, as the major crystalline phase, with electron paramagnetic resonance (EPR) investigations providing further verification. The resulting nanoplatelet films, with thicknesses of 0.1-0.25 μm, exhibited remarkably low bandgap values of approximately 1.29 eV—significantly lower than the bandgap of anatase TiO₂.

These nanoplatelet-shaped films also demonstrated extraordinary porosity, measured at approximately 70%, making them promising candidates for applications in catalysis, energy storage, and sensing.

Solid-Phase Synthesis of TiO₂ Micro-Nanostructures

While not directly producing TiO, solid-phase synthesis approaches for TiO₂ provide valuable insights that might be adaptable to titanium monoxide preparation. Researchers have developed controllable, facile, and environmentally friendly solid-phase synthesis strategies to prepare TiO₂ with governable morphologies, including one-dimensional nanorods, three-dimensional microbulks, and irregular thick plates.

This method involves dispersing titanium powders into solid NaOH/KOH mixtures with low eutectic points, followed by grinding, heating, ion exchange, and calcination. The species of inorganic acids used in the ion exchange process (H₂SO₄, HNO₃, or HCl) determines the final morphology of the resulting titanium oxide materials.

Table 3: Influence of Ion Exchange Medium on TiO₂ Morphology

Ion Exchange MediumResulting Morphology
Dilute H₂SO₄One-dimensional nanorods
Dilute HNO₃Three-dimensional microbulks
Dilute HClIrregular thick plates

This approach eliminates the need for solvents during the alkali treatment process, contributing to environmental protection, energy conservation, and safety. With modifications to the oxygen partial pressure during processing, similar approaches might be adapted to produce nanostructured TiO.

Surfactant-Assisted Exfoliation and Nanosheet Formation

Two-dimensional (2D) titanium oxide materials have attracted significant attention due to their unique electronic, optical, and catalytic properties. Several approaches have been developed to synthesize these materials, with surfactant-assisted exfoliation emerging as a particularly effective method.

Tetrabutylammonium Hydroxide-Assisted Exfoliation

Researchers have successfully synthesized TiO₂ nanosheets via a surfactant-assisted exfoliation method using tetrabutylammonium hydroxide (TBAOH). In this process, TBAOH plays a crucial role in retaining the 2D nanosheet structures by intercalating between the layered titanium oxide precursors and preventing reaggregation.

The resulting TiO₂ single-layered nanosheets demonstrated exceptional performance as anodes in lithium-ion batteries, delivering much higher capacities than conventional TiO₂ nanotubes or anatase nanoparticles. Specifically, these nanosheets maintained a reversible capacity of 82.2 mA h g⁻¹ at the 630th cycle at a high current density of 2000 mA g⁻¹.

Two-Stage Exfoliation Process

Another approach to titanium oxide nanosheet formation involves a two-stage exfoliation process: ion exchange in acid solution followed by treatment in bulk ammonium cation solution. This method enables the controlled delamination of layered titanium oxide structures into individual nanosheets.

While these methods have primarily been demonstrated for TiO₂, the principles could potentially be extended to TiO through careful control of the oxidation state during the exfoliation process.

Challenges in Stoichiometric Control and Scalability

Despite significant advances in TiO synthesis and fabrication, several challenges remain in producing phase-pure, stoichiometrically controlled titanium monoxide at scale.

Oxidation State Stability

The Ti²⁺ oxidation state in TiO exhibits inherent instability, with a strong tendency to form Ti³⁺ or Ti⁴⁺. This oxidative instability complicates synthesis efforts, particularly in environments where precise oxygen partial pressure control is challenging.

Interestingly, the thermal reduction of TiO₂ exhibits counterintuitive behavior—maximal surface reduction occurs not during heating but during cooling of the sample back to room temperature. This phenomenon results from differences in the energies of defect formation in the bulk and surface regions.

Vacancy Control and Ordering

The wide compositional range of the TiO phase (TiO₀.₇ to TiO₁.₂₅) and the presence of both titanium and oxygen vacancies present significant challenges for reproducible synthesis. At stoichiometric compositions, approximately 15% of both titanium and oxygen sites remain vacant.

The arrangement of these vacancies—random versus ordered—significantly impacts material properties. Above 990°C, vacancies distribute randomly, while below 950°C, they can form ordered superstructures. Controlling cooling rates and annealing conditions to achieve the desired vacancy ordering represents a significant challenge, particularly for large-scale production.

Scalability Concerns

High-quality single-crystalline TiO production currently relies on techniques like MBE, which offer precise control but limited scalability and high costs. While magnetron sputtering provides a more scalable alternative, achieving consistent stoichiometry and quality across large substrates remains challenging.

For nanostructured TiO materials, hydrothermal and solvothermal approaches offer promising scalability but face challenges in consistent phase purity and stoichiometry control.

Table 4: Comparison of TiO Fabrication Methods

MethodAdvantagesChallengesScalability
Solid-state reactionsSimple equipment, bulk productionHigh temperature, difficult stoichiometry controlMedium
Molecular beam epitaxyHigh purity, precise control, epitaxial filmsExpensive, low throughput, complex equipmentLow
Magnetron sputteringModerate scalability, reasonable controlParameter sensitivity, partial oxidation riskMedium
Hydrothermal synthesisNanostructure control, lower temperaturesPhase purity, stoichiometry variationMedium to High
Surfactant exfoliation2D structure formation, solution processingPrimarily demonstrated for TiO₂, not TiOMedium

Non-Stoichiometry and Defect Chemistry in Titanium(II) Oxide

Titanium(II) oxide exists as a non-stoichiometric compound with a composition range spanning TiO₀.₇ to TiO₁.₃, a direct consequence of vacancies in both titanium and oxygen sublattices [1] [2]. The defect structure arises from the thermodynamic instability of the ideal rock salt (NaCl-type) lattice under ambient conditions, leading to the spontaneous formation of 15% vacancies in both cationic and anionic sites [1]. These vacancies enable metal-metal bonding between adjacent titanium atoms, stabilizing the structure through d-orbital interactions [1] [5].

The defect chemistry of TiO is governed by competing mechanisms:

  • Oxygen vacancies (Vₒ) dominate under reducing conditions, facilitating n-type conductivity through the generation of free electrons [2] [3].
  • Titanium vacancies (Vₜᵢ) become significant at higher oxygen partial pressures, promoting p-type behavior via hole formation [2] [4].
  • Titanium interstitials (Tiᵢ) occur in oxygen-deficient environments, particularly at extreme reducing conditions [2].

Density functional theory (DFT) calculations reveal that the equilibrium concentration of these defects depends critically on temperature and oxygen activity. For instance, at 1273 K under low p(O₂), tri-valent titanium interstitials (Ti³⁺ᵢ) prevail, while oxygen vacancies (Vₒ²⁻) dominate at intermediate oxygen pressures [2] [5]. This dual-defect regime explains TiO’s tunable electronic properties, with resistivity varying by orders of magnitude across its stoichiometric range [1] [6].

Vacancy Ordering and Superstructure Formation

The random distribution of vacancies in cubic TiO becomes ordered below 1026°C, triggering a structural transition to a monoclinic superstructure (space group B2/m) [5] [7]. This ordering creates periodic vacancy waves along the direction, with titanium vacancy amplitudes doubling those of oxygen vacancies [5]. The resulting superstructure exhibits a primitive cell containing five TiO units, characterized by alternating layers of vacancy-rich and vacancy-poor regions [5] [7].

Recent advances in transmission electron microscopy (TEM) have revealed hybrid superstructures in high-temperature β-TiO phases. These combine elements of:

  • Monoclinic M₅X₅(mon) (C2/m symmetry)
  • Cubic M₅X₅(cub) (Pm3̄m symmetry)

The hybrid phase (P1m1 symmetry) features an expanded vacancy sublattice described by the formula M₍₅–¹¹/₁₈₎X₍₅–¹¹/₁₈₎, where vacancies occupy sites in both metallic and nonmetallic sublattices [7]. This complex ordering generates distinctive diffraction patterns with split superlattice reflections, observable through selected-area electron diffraction (SAED) [6] [7].

Low-energy electron beam irradiation (120–140 keV) disrupts long-range vacancy ordering, inducing a reversible transition from monoclinic Ti₅O₅ to cubic TiO [6]. The threshold displacement energy for titanium atoms in this process is remarkably low (6.0–7.5 eV), attributed to the stabilizing effect of adjacent oxygen vacancies [6].

Phase Transitions Between Cubic, Monoclinic, and Hexagonal Modifications

TiO exhibits three primary polymorphs with distinct stability fields:

  • Cubic phase (B1 structure): Stable above 1026°C, characterized by random vacancy distribution and metallic conductivity [1] [5].
  • Monoclinic phase (C2/m): Dominant below 1026°C, featuring ordered vacancies and semiconductor behavior [5] [7].
  • Hexagonal phase: Observed under high-pressure conditions or rapid quenching, with titanium atoms in trigonal prismatic coordination [1] [6].

The cubic-to-monoclinic transition is a second-order phase change driven by vacancy ordering. The monoclinic angle (β) follows a power-law relationship with the order parameter (η):

$$
\beta - 90^\circ \propto \eta^2
$$

This coupling between structural distortion and vacancy arrangement has been successfully modeled using mean-field theory incorporating vacancy-vacancy, vacancy-electron, and vacancy-strain interactions [5] [7].

High-resolution TEM studies demonstrate that phase transitions occur via nucleation of ordered domains within the cubic matrix, with domain sizes ranging from 2–20 nm depending on cooling rate [6] [7]. The hexagonal phase forms through martensitic transformation, preserving crystallographic orientation relationships with the parent cubic structure [1] [6].

Microstructural Heterogeneity and Grain Boundary Effects

The non-stoichiometric nature of TiO creates intrinsic microstructural heterogeneity. Grain boundaries act as:

  • Vacancy sinks: Preferential sites for vacancy aggregation, leading to localized composition variations [3] [7].
  • Electronic barriers: Regions of altered band structure that influence carrier transport [2] [6].
  • Diffusion pathways: Enhanced mobility of titanium and oxygen ions along boundary regions [3] [6].

In thin-film TiO deposited via reactive sputtering, non-stoichiometry varies radially across grains due to differential sputtering rates [3]. Rutherford backscattering spectroscopy (RBS) measurements show oxygen deficiency (TiO₁.₉₈±₀.₀₅) at grain cores transitioning to near-stoichiometry (TiO₁.₀₂±₀.₀₃) at boundaries [3]. This compositional gradient creates internal electric fields exceeding 10⁶ V/m, significantly modifying optoelectronic properties [3] [6].

Domain boundaries in monoclinic TiO exhibit unique defect configurations. Aberration-corrected STEM imaging reveals:

  • Antiphase boundaries: Where vacancy ordering shifts by half-period, creating metallic Ti-Ti bonds [5] [7].
  • Twin boundaries: Mirror-related domains with alternating vacancy layers, acting as recombination centers for charge carriers [6] [7].

These microstructural features dominate TiO’s functional properties, enabling applications ranging from resistive switching devices to catalytic supports.

Other CAS

12137-20-1

Wikipedia

Titanium(II) oxide

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Dates

Modify: 2023-08-15

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